molecular formula C4H8O B3053473 Cyclopropyl methyl ether CAS No. 540-47-6

Cyclopropyl methyl ether

Cat. No.: B3053473
CAS No.: 540-47-6
M. Wt: 72.11 g/mol
InChI Key: ZUVAACFIEPYYOP-UHFFFAOYSA-N
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Description

Cyclopropyl methyl ether is an organic compound with the molecular formula C₄H₈O. It is a colorless liquid that is used primarily as a solvent in organic synthesis. The compound is characterized by its cyclopropyl group attached to a methoxy group, making it a member of the ether family. Its unique structure imparts specific chemical properties that make it valuable in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl methyl ether can be synthesized through several methods:

    Methylation of Cyclopropanol: This method involves the reaction of cyclopropanol with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Addition of Methanol to Cyclopropene: This method is more sustainable as it does not produce by-products. It involves the reaction of methanol with cyclopropene under acidic conditions.

Industrial Production Methods: Industrial production of this compound typically involves the methylation of cyclopropanol due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Cyclopropyl methyl ether undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclopropyl methyl ketone using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it to cyclopropylmethanol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups. For example, reacting with hydrogen bromide can yield cyclopropyl bromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Hydrogen bromide, room temperature.

Major Products:

    Oxidation: Cyclopropyl methyl ketone.

    Reduction: Cyclopropylmethanol.

    Substitution: Cyclopropyl bromide.

Scientific Research Applications

Cyclopropyl methyl ether is widely used in scientific research due to its solvent properties and reactivity:

    Chemistry: It is used as a solvent in various organic reactions, including Grignard reactions and nucleophilic substitutions.

    Biology: It serves as a solvent for the extraction of biological compounds and in the preparation of biological samples.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in the production of polymers, resins, and coatings due to its ability to dissolve a wide range of substances.

Mechanism of Action

The mechanism of action of cyclopropyl methyl ether in chemical reactions involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. Its cyclopropyl group can participate in ring-opening reactions, while the methoxy group can undergo substitution or elimination reactions. The compound’s reactivity is influenced by the strain in the cyclopropyl ring, which makes it more reactive than other ethers.

Comparison with Similar Compounds

Cyclopropyl methyl ether can be compared with other ethers such as:

    Cyclopentyl methyl ether: Similar in structure but with a five-membered ring, making it less strained and less reactive.

    Diethyl ether: Lacks the cyclopropyl group, making it less reactive and more stable.

    Tetrahydrofuran: A cyclic ether with a different ring size

Properties

IUPAC Name

methoxycyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-5-4-2-3-4/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVAACFIEPYYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202313
Record name Cyclopropyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540-47-6
Record name Methoxycyclopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=540-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOPROPYL METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5621193HIQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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